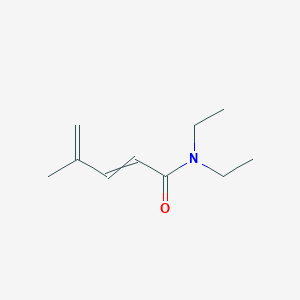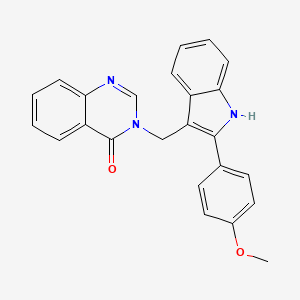![molecular formula C26H36O2Si B14400760 Ethyl 2-[methyl(diphenyl)silyl]undec-10-enoate CAS No. 89968-59-2](/img/structure/B14400760.png)
Ethyl 2-[methyl(diphenyl)silyl]undec-10-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[methyl(diphenyl)silyl]undec-10-enoate is an organic compound with the molecular formula C26H36O2Si It is a derivative of undecenoic acid, featuring a silyl group substituted with methyl and diphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[methyl(diphenyl)silyl]undec-10-enoate typically involves the reaction of 10-undecenoic acid with methyl(diphenyl)silyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate silyl ester, which is then converted to the final product by esterification with ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[methyl(diphenyl)silyl]undec-10-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silyl ethers or silanols.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The silyl group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (e.g., NaBr) and amines (e.g., NH3) can be used under appropriate conditions.
Major Products Formed
Oxidation: Silyl ethers or silanols.
Reduction: Alcohol derivatives.
Substitution: Various substituted silyl compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[methyl(diphenyl)silyl]undec-10-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of Ethyl 2-[methyl(diphenyl)silyl]undec-10-enoate involves its interaction with molecular targets through its silyl group. The silyl group can form stable bonds with various substrates, facilitating reactions such as cross-coupling and substitution. The pathways involved include nucleophilic attack on the silicon atom and subsequent formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl undecenoate: Lacks the silyl group, making it less reactive in certain chemical transformations.
Methyl(diphenyl)silyl chloride: Used as a precursor in the synthesis of Ethyl 2-[methyl(diphenyl)silyl]undec-10-enoate.
10-Undecenoic acid: The parent acid from which the compound is derived.
Uniqueness
This compound is unique due to the presence of the silyl group, which imparts distinct reactivity and stability. This makes it valuable in synthetic chemistry and various applications where specific reactivity is required .
Eigenschaften
CAS-Nummer |
89968-59-2 |
|---|---|
Molekularformel |
C26H36O2Si |
Molekulargewicht |
408.6 g/mol |
IUPAC-Name |
ethyl 2-[methyl(diphenyl)silyl]undec-10-enoate |
InChI |
InChI=1S/C26H36O2Si/c1-4-6-7-8-9-10-17-22-25(26(27)28-5-2)29(3,23-18-13-11-14-19-23)24-20-15-12-16-21-24/h4,11-16,18-21,25H,1,5-10,17,22H2,2-3H3 |
InChI-Schlüssel |
MDICYGMVBJUGOW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CCCCCCCC=C)[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2,2-Bis(ethylsulfanyl)ethenyl]sulfanyl}-1,1-bis(ethylsulfanyl)ethene](/img/structure/B14400688.png)

![N,N,N',N'-Tetraethyl-P-[4-(ethylamino)phenyl]phosphonic diamide](/img/structure/B14400697.png)


![2-[Azidobis(2-fluoro-2,2-dinitroethoxy)methoxy]-1-fluoro-1,1-dinitroethane](/img/structure/B14400720.png)
![4,4'-Disulfanediylbis[6-(methanesulfonyl)-2-methylpyrimidine]](/img/structure/B14400721.png)



![4-[(1-Benzothiophen-3-yl)methoxy]-3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B14400729.png)
![2-{[(Methylsulfanyl)methoxy]methyl}thiophene](/img/structure/B14400734.png)


